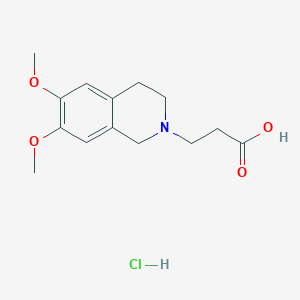3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride
CAS No.: 881686-34-6
Cat. No.: VC4405307
Molecular Formula: C14H20ClNO4
Molecular Weight: 301.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 881686-34-6 |
|---|---|
| Molecular Formula | C14H20ClNO4 |
| Molecular Weight | 301.77 |
| IUPAC Name | 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO4.ClH/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2;/h7-8H,3-6,9H2,1-2H3,(H,16,17);1H |
| Standard InChI Key | VVWDYCVQPIYAFY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid hydrochloride, reflecting its core isoquinoline ring system substituted with methoxy groups at positions 6 and 7, a partially reduced dihydroisoquinoline structure, and a propionic acid side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies .
Molecular Characteristics
-
Molecular Formula:
-
Molecular Weight: 301.76 g/mol
-
Canonical SMILES: COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl
The dihydroisoquinoline core contributes to its planar aromaticity, while the methoxy groups and propionic acid side chain introduce steric and electronic modifications that influence receptor binding and metabolic stability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of this compound typically involves multi-step protocols leveraging classical isoquinoline formation reactions. A representative approach includes:
Step 1: Formation of the Isoquinoline Core
The Pictet-Spengler reaction is employed, where 3,4-dimethoxyphenethylamine reacts with a formylating agent (e.g., ethyl formate) under acidic conditions to generate a tetrahydroisoquinoline intermediate . For example, refluxing 3,4-dimethoxyphenethylamine with ethyl formate yields an N-formyl intermediate, which undergoes cyclization in the presence of polyphosphoric acid or Lewis acids like phosphotungstic acid .
Step 3: Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt by treating the free base with hydrochloric acid, followed by crystallization in methanol or dichloromethane .
Industrial-Scale Optimization
Recent patents describe a one-pot synthesis method that streamlines production:
-
Formylation: 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux.
-
Acylation: The intermediate is treated with oxalyl chloride to form an acyl chloride.
-
Cyclization: Phosphotungstic acid catalyzes ring closure, yielding the dihydroisoquinoline framework.
-
Propionic Acid Addition: Methanol mediates the introduction of the propionic acid group, followed by HCl gas saturation to precipitate the hydrochloride salt .
This method achieves >75% yield and ≥99% purity, significantly reducing production costs and waste .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt; moderately soluble in dichloromethane.
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the methoxy groups or propionic ester linkages .
Comparative Analysis with Analogous Compounds
The propionic acid group confers improved pharmacokinetic properties compared to shorter-chain analogs, balancing hydrophilicity and membrane permeability .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Used in high-throughput screening for neurodegenerative disease therapeutics.
-
Drug Delivery: The hydrochloride salt formulation improves bioavailability in preclinical models .
Chemical Synthesis
-
Building Block: Serves as a precursor for complex heterocycles via Friedel-Crafts or Ullmann coupling reactions.
-
Catalysis: The dihydroisoquinoline core participates in asymmetric catalysis as a chiral ligand .
Future Directions
Research Priorities
-
Mechanistic Studies: Elucidate AMPA receptor binding kinetics using radioligand assays.
-
Structure-Activity Relationships (SAR): Modify methoxy groups or propionic chain length to optimize efficacy.
Clinical Translation
-
Formulation Development: Nanoencapsulation to enhance blood-brain barrier penetration.
-
Toxicology Studies: Acute and chronic toxicity assessments in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume